molecular formula C22H28N4 B1192661 DS42450411

DS42450411

Cat. No.: B1192661
M. Wt: 348.49
InChI Key: ADLAJVKSIHBUEZ-CZIWCDLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of DS42450411 involves the design and optimization of 4-aminopyrimidine derivatives. The preparation method includes the following steps :

    Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through various chemical reactions.

    Optimization: The intermediate compounds are then optimized to enhance their potency and bioavailability.

    Final Compound Formation: The optimized intermediates undergo further chemical reactions to form the final compound, this compound.

Chemical Reactions Analysis

DS42450411 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions under specific conditions.

    Reduction: Reduction reactions are also possible, depending on the reagents and conditions used.

    Substitution: Substitution reactions are common, where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DS42450411 has several scientific research applications, including:

Mechanism of Action

DS42450411 exerts its effects by inhibiting the production of hepcidin. Hepcidin is a key regulator of iron homeostasis, and its inhibition can help treat anemia of chronic disease. The compound targets specific molecular pathways involved in hepcidin production, leading to a reduction in serum hepcidin levels .

Comparison with Similar Compounds

DS42450411 is unique compared to other similar compounds due to its potent and bioavailable nature. Similar compounds include other 4-aminopyrimidine derivatives that also inhibit hepcidin production . this compound stands out due to its optimized design and effectiveness in lowering serum hepcidin levels in preclinical models .

Similar compounds include:

Properties

Molecular Formula

C22H28N4

Molecular Weight

348.49

IUPAC Name

8-[1-(4-aminocyclohexyl)ethenyl]-5,5-dimethyl-6H-benzo[h]quinazolin-4-amine

InChI

InChI=1S/C22H28N4/c1-13(14-4-7-17(23)8-5-14)15-6-9-18-16(10-15)11-22(2,3)19-20(18)25-12-26-21(19)24/h6,9-10,12,14,17H,1,4-5,7-8,11,23H2,2-3H3,(H2,24,25,26)

InChI Key

ADLAJVKSIHBUEZ-CZIWCDLHSA-N

SMILES

CC1(CC2=C(C=CC(=C2)C(=C)C3CCC(CC3)N)C4=C1C(=NC=N4)N)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS 42450411;  DS-42450411;  DS42450411

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.